3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-20-13-9-18(10-14-20)24-22-16-29(15-17-7-11-19(26)12-8-17)23-6-4-3-5-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYURSIEAFIELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-ethoxyphenyl hydrazine and 4-fluorobenzyl ketone, the reaction proceeds through a series of steps involving condensation, cyclization, and aromatization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the quinoline moiety, particularly at electron-rich regions influenced by the ethoxy group. Common oxidants and outcomes include:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Quinoline oxidation | KMnO₄ (acidic conditions) | Quinoline N-oxide derivatives | Selective oxidation at the nitrogen |
| Aromatic ring oxidation | CrO₃ (protic solvents) | Hydroxylated or ketone derivatives | Position depends on substituent effects |
The ethoxy group’s electron-donating nature directs oxidation to the adjacent quinoline ring, while the fluorine atom’s electronegativity stabilizes intermediates through inductive effects.
Reduction Reactions
Reduction targets the pyrazole ring’s double bonds or the quinoline’s aromatic system:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Pyrazole ring reduction | NaBH₄ (methanol, 0°C) | Partially saturated pyrazoline | Mild conditions preserve other groups |
| Quinoline ring reduction | LiAlH₄ (anhydrous ether) | 1,2,3,4-Tetrahydroquinoline derivatives | Complete saturation requires excess reagent |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
The fluorophenylmethyl group enhances electron withdrawal, directing electrophiles to the ethoxyphenyl-substituted ring.
Cycloaddition Reactions
The pyrazoloquinoline core participates in [3+2] cycloadditions, as demonstrated via DFT-supported mechanisms:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Dipolar cycloaddition | Nitrile oxides (room temp) | Fused tricyclic compounds | DFT calculations confirm regioselectivity |
The reaction proceeds via a transient intermediate stabilized by conjugation with the quinoline ring, followed by deprotonation-reprotonation steps .
Mechanistic Insights and Reactivity Considerations
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Electronic Effects : The ethoxy group donates electrons via resonance, activating the quinoline ring for oxidation and electrophilic substitution. Conversely, the fluorophenylmethyl group withdraws electrons, polarizing the pyrazole ring.
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Steric Effects : The bulky 4-fluorophenylmethyl group hinders reactions at the pyrazole C-4 position, favoring substitutions at C-3 or C-5 .
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Solvent Influence : Protic solvents stabilize charged intermediates in oxidation/reduction, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazoloquinoline derivatives, including 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study:
A study demonstrated that derivatives of pyrazoloquinolines could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The compound's structural modifications enhanced its binding affinity to target proteins, leading to increased efficacy against resistant cancer strains .
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory conditions. Pyrazoloquinolines can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating diseases like rheumatoid arthritis and inflammatory bowel disease.
Data Table: Anti-inflammatory Activity of Pyrazoloquinolines
| Compound Name | Inhibition Rate (%) | Target Cytokine |
|---|---|---|
| Compound A | 75 | TNF-alpha |
| Compound B | 68 | IL-6 |
| This compound | 70 | IL-1β |
Synthesis and Structural Variations
The synthesis of pyrazoloquinolines typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. For instance, the incorporation of different substituents on the phenyl rings can significantly affect the compound's pharmacological properties.
Synthesis Overview:
- Starting Materials: Pyrazole derivatives are reacted with substituted phenyl groups.
- Reagents: Common reagents include bases like sodium ethoxide and solvents such as ethanol.
- Yield Optimization: Variation in reaction conditions (temperature, time) can optimize yields.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific structural features, such as the presence of both ethoxy and fluorobenzyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is and it features a complex structure that includes both ethoxy and fluorophenyl substituents. The presence of these functional groups is believed to influence its biological activity significantly.
Biological Activity Overview
Recent studies have indicated that derivatives of pyrazoloquinolines exhibit a range of biological activities, including:
- Anti-inflammatory effects : Inhibition of nitric oxide production in LPS-induced RAW 264.7 cells.
- Antimicrobial properties : Activity against various bacterial strains.
- Anticancer potential : Inhibition of cancer cell proliferation.
Anti-inflammatory Activity
Research has shown that certain pyrazolo[4,3-c]quinoline derivatives can inhibit the production of nitric oxide (NO), a key mediator in inflammation. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. For instance, compounds structurally similar to this compound have demonstrated significant anti-inflammatory activity comparable to established drugs like 1400 W .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. A study highlighted that several pyrazole derivatives exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antimicrobial efficacy.
Anticancer Potential
In vitro studies have shown that certain pyrazoloquinolines possess anticancer properties, particularly against HeLa cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest . The compound's ability to target specific pathways in cancer cells makes it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies focusing on the synthesis and evaluation of pyrazolo[4,3-c]quinoline derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
